N'-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide
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Overview
Description
N’-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-methylphenyl group and a thiolan-3-ylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylphenylamine and 3-(2-hydroxyethoxy)thiolane. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use in drug development.
Industry: The compound may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N’-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it might interact with specific binding sites, leading to changes in the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide: can be compared with other compounds that have similar structural features, such as other chloro-methylphenyl derivatives or thiolan-3-ylmethyl derivatives.
Uniqueness
The uniqueness of N’-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S/c1-11-2-3-12(8-13(11)17)19-15(22)14(21)18-9-16(23-6-5-20)4-7-24-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDGJSUAJSRZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSC2)OCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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